molecular formula C20H23N5O2 B2814419 1-methyl-4-phenyl-3-{1-[2-(1H-pyrrol-1-yl)acetyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1421474-48-7

1-methyl-4-phenyl-3-{1-[2-(1H-pyrrol-1-yl)acetyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one

Katalognummer: B2814419
CAS-Nummer: 1421474-48-7
Molekulargewicht: 365.437
InChI-Schlüssel: NXHFFQXPTRFPDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-4-phenyl-3-{1-[2-(1H-pyrrol-1-yl)acetyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a unique structure combining several functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-phenyl-3-{1-[2-(1H-pyrrol-1-yl)acetyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Acetylation of the pyrrole: The pyrrole ring is then acetylated using acetyl chloride in the presence of a base such as pyridine.

    Formation of the piperidine ring: This can be synthesized via a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Coupling of the piperidine and pyrrole rings: This step involves the reaction of the acetylated pyrrole with the piperidine derivative under acidic conditions.

    Formation of the triazole ring: The final step involves the cyclization of the intermediate product with hydrazine and a suitable aldehyde or ketone to form the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and piperidine rings.

    Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole and piperidine rings.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets such as enzymes and receptors.

    Pharmacology: The compound can be used to investigate the pharmacokinetics and pharmacodynamics of new drug candidates.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-methyl-4-phenyl-3-{1-[2-(1H-pyrrol-1-yl)acetyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-(1H-pyrrol-1-yl)acetyl)piperidine: This compound shares the pyrrole and piperidine rings but lacks the triazole and phenyl groups.

    1-methyl-4-phenyl-1H-1,2,4-triazole: This compound contains the triazole and phenyl groups but lacks the pyrrole and piperidine rings.

Uniqueness

1-methyl-4-phenyl-3-{1-[2-(1H-pyrrol-1-yl)acetyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its combination of multiple functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

The compound 1-methyl-4-phenyl-3-{1-[2-(1H-pyrrol-1-yl)acetyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring, a piperidine moiety, and a pyrrole derivative. Its molecular formula is C_{20}H_{25}N_{5}O, with a molecular weight of approximately 365.45 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in neuropharmacology and enzyme inhibition.

1. Dopamine Receptor Agonism

The compound has been identified as a selective agonist for the D3 dopamine receptor (D3R). In vitro studies demonstrated that it promotes β-arrestin translocation and G protein activation specifically at D3R, indicating its potential role in treating neuropsychiatric disorders like Parkinson's disease (PD) .

2. Neuroprotective Effects

In cellular models, the compound showed protective effects against neurodegeneration of dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). This suggests its utility in neurodegenerative disease therapies .

3. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities may contribute to its pharmacological profile in treating conditions like Alzheimer's disease and other cognitive disorders .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Dopamine Receptor Interaction : Molecular modeling studies suggest unique binding interactions at the D3R, which may explain its selectivity compared to other dopamine receptors .
  • Enzyme Interaction : The inhibition of AChE can lead to increased acetylcholine levels in synaptic clefts, enhancing cholinergic transmission which is often impaired in neurodegenerative diseases .

Case Studies and Research Findings

A series of studies have evaluated the efficacy and safety profiles of this compound:

Study 1: D3R Agonist Activity

A study assessed the agonist activity of the compound at D3R using β-arrestin recruitment assays. The results indicated an EC50 value of approximately 710 nM, demonstrating significant activity without affecting D2R .

Study 2: Neuroprotective Efficacy

In another research effort, the compound's neuroprotective capabilities were tested in models simulating dopaminergic neuron degeneration. Results showed a marked reduction in neuronal death compared to controls, suggesting therapeutic potential for PD .

Study 3: Enzyme Inhibition Profile

The compound was also tested against various bacterial strains for its urease inhibitory activity. It exhibited IC50 values significantly lower than standard reference compounds, indicating promising antibacterial properties .

Comparative Biological Activity Table

Activity Type Target IC50/EC50 Value Comments
D3R AgonismD3 Dopamine Receptor710 nMSelective agonist with no D2R activity
NeuroprotectionDopaminergic NeuronsN/ASignificant reduction in neuronal death
AChE InhibitionAcetylcholinesterase<10 µMEnhances cholinergic transmission
Urease InhibitionUrease<2 µMPotential antibacterial applications

Eigenschaften

IUPAC Name

2-methyl-4-phenyl-5-[1-(2-pyrrol-1-ylacetyl)piperidin-4-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-22-20(27)25(17-7-3-2-4-8-17)19(21-22)16-9-13-24(14-10-16)18(26)15-23-11-5-6-12-23/h2-8,11-12,16H,9-10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHFFQXPTRFPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CN3C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.